molecular formula C7H7NO3 B3351640 1,3-Dioxolo[4,5-b]pyridine-2-methanol CAS No. 383901-11-9

1,3-Dioxolo[4,5-b]pyridine-2-methanol

Cat. No. B3351640
CAS RN: 383901-11-9
M. Wt: 153.14 g/mol
InChI Key: DVPJYVRNVHEMCD-UHFFFAOYSA-N
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Description

1,3-Dioxolo[4,5-b]pyridine-2-methanol is a chemical compound with the molecular formula C6H5NO2 . It has been used in the synthesis of [1,3]dioxolo-chromeno[2,3-b]pyridines, which have been evaluated for their anticonvulsant activity .


Synthesis Analysis

The synthesis of [1,3]dioxolo-chromeno[2,3-b]pyridines, which are related to 1,3-Dioxolo[4,5-b]pyridine-2-methanol, has been achieved by a one-pot three-component reaction. This involves reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction conditions .


Molecular Structure Analysis

The molecular structure of 1,3-Dioxolo[4,5-b]pyridine-2-methanol is based on a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The dioxolo group is a five-membered ring with two oxygen atoms, which is fused to the pyridine ring .

Mechanism of Action

While the specific mechanism of action for 1,3-Dioxolo[4,5-b]pyridine-2-methanol is not mentioned in the literature, the related [1,3]dioxolo-chromeno[2,3-b]pyridines have been studied for their anticonvulsant activity. These compounds have shown significant therapeutic/toxicity profiles in preclinical seizure models .

Future Directions

The future directions for research involving 1,3-Dioxolo[4,5-b]pyridine-2-methanol could include further exploration of its potential uses in the synthesis of other compounds, as well as a more detailed investigation of its physical and chemical properties. Additionally, further studies could explore its potential biological activities and applications .

properties

IUPAC Name

[1,3]dioxolo[4,5-b]pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-4-6-10-5-2-1-3-8-7(5)11-6/h1-3,6,9H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPJYVRNVHEMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621619
Record name (2H-[1,3]Dioxolo[4,5-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolo[4,5-b]pyridine-2-methanol

CAS RN

383901-11-9
Record name (2H-[1,3]Dioxolo[4,5-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction under a nitrogen atmosphere. A solution of intermediate (4) (0.042 mol) in THF (48 ml) was added dropwise to LiAlH4 (1 Min THF) (0.0466 mol) and cooled with an ice-water bath. The resulting reaction mixture was stirred for one hour at room temperature. The reaction mixture was treated carefully with a 10% NH4Cl solution and it was diluted with water and ethyl acetate. The reaction mixture was filtered over Celite and the filtrate was extracted. The separated organic layer was dried, filtered and the solvent was evaporated. The residue was washed with DCM, filtered off and dried, yielding 2.78 g of (±)-1,3-dioxolo[4,5-b]pyridine-2-methanol (intermediate 5).
Name
intermediate ( 4 )
Quantity
0.042 mol
Type
reactant
Reaction Step One
Quantity
0.0466 mol
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dioxolo[4,5-b]pyridine-2-methanol
Reactant of Route 2
1,3-Dioxolo[4,5-b]pyridine-2-methanol
Reactant of Route 3
1,3-Dioxolo[4,5-b]pyridine-2-methanol
Reactant of Route 4
1,3-Dioxolo[4,5-b]pyridine-2-methanol
Reactant of Route 5
1,3-Dioxolo[4,5-b]pyridine-2-methanol
Reactant of Route 6
1,3-Dioxolo[4,5-b]pyridine-2-methanol

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